molecular formula C21H16F2N2O3S B2788182 2-((difluoromethyl)thio)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide CAS No. 1448035-08-2

2-((difluoromethyl)thio)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide

Cat. No.: B2788182
CAS No.: 1448035-08-2
M. Wt: 414.43
InChI Key: FGXOGXCEBWQQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Difluoromethyl)thio)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide is a synthetic benzamide derivative characterized by a unique trifunctional structure:

  • Core: A benzamide scaffold, a common pharmacophore in medicinal chemistry due to its versatility in hydrogen bonding and hydrophobic interactions.
  • Substituents: R1: A difluoromethylthio (-S-CF2H) group at position 2 of the benzamide. This moiety enhances metabolic stability by resisting oxidative degradation compared to non-fluorinated thioethers. R2: A 1-(furan-2-carbonyl)indolin-6-yl group.

Properties

IUPAC Name

2-(difluoromethylsulfanyl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O3S/c22-21(23)29-18-6-2-1-4-15(18)19(26)24-14-8-7-13-9-10-25(16(13)12-14)20(27)17-5-3-11-28-17/h1-8,11-12,21H,9-10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXOGXCEBWQQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3SC(F)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)thio)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide typically involves multiple steps, starting from commercially available precursors. A general synthetic route may include:

    Formation of the Indolinyl Moiety: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure.

    Introduction of the Furan-2-carbonyl Group: This step involves the acylation of the indole derivative with furan-2-carbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Difluoromethylthio Group: The difluoromethylthio group can be introduced via nucleophilic substitution reactions using difluoromethylthiolating reagents like difluoromethylthiolating agents (e.g., difluoromethylthiolating reagents such as difluoromethylthiolating reagents).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-((difluoromethyl)thio)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent due to its unique structural features, which could interact with biological targets in novel ways.

    Material Science: Its aromatic and heterocyclic structures may make it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound could be used in studies to understand its interactions with enzymes, receptors, or other biological macromolecules.

Mechanism of Action

The mechanism of action of 2-((difluoromethyl)thio)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their functions. The difluoromethylthio group could enhance its binding affinity or selectivity towards certain biological targets.

Comparison with Similar Compounds

Key Observations:

Thioether Substituents: The target compound’s difluoromethylthio group (-S-CF2H) likely offers superior metabolic stability compared to non-fluorinated thioethers (e.g., thiazolylmethylthio in compounds), which are prone to oxidative cleavage . In contrast, benzo[d]oxazol-2-ylthio groups () exhibit strong cytotoxicity but may lack selectivity due to bulky aromatic systems .

Biological Activity :

  • Compounds with chlorinated heterocycles (e.g., 12h) show enhanced cytotoxicity (IC50: 6.5 µM) due to increased electrophilicity and protein interaction .
  • The target compound’s difluoromethylthio group may balance potency and safety, avoiding the toxicity associated with trifluoromethylpyridinyl groups (excluded in ) .

Mechanistic Insights from Analogues

  • Apoptosis Modulation : compounds upregulate pro-apoptotic BAX and downregulate anti-apoptotic Bcl-2, suggesting the target compound may share this mechanism .
  • Caspase-3 Activation : Thioether-linked benzamides (e.g., 12c) activate Caspase-3 by >50%, indicating a caspase-dependent apoptotic pathway .
  • Structural-Activity Relationships (SAR) :
    • Electron-Withdrawing Groups (e.g., -Cl, -CF3) improve cytotoxicity but may compromise selectivity.
    • Rigid Side Chains (e.g., indolinyl) enhance binding to hydrophobic pockets in target proteins.

Biological Activity

2-((difluoromethyl)thio)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide is a complex organic compound notable for its unique structural characteristics and potential biological activities. This compound features a difluoromethylthio group, an indolin-6-yl moiety, and a furan-2-carbonyl substituent, contributing to its diverse chemical properties and therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C21H16F2N2O3SC_{21}H_{16}F_{2}N_{2}O_{3}S, with a molecular weight of 414.4 g/mol. Its structure includes a benzamide core modified by various functional groups, enhancing its lipophilicity and potential reactivity in biological systems.

PropertyValue
Molecular FormulaC21H16F2N2O3S
Molecular Weight414.4 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation, particularly in specific cell lines such as HepG2 (human hepatoblastoma). Further studies are needed to elucidate its mechanisms of action and efficacy compared to existing treatments .
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various bacterial and fungal strains, suggesting that this compound may also possess similar properties. The difluoromethylthio modification may enhance its effectiveness against resistant strains .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression or microbial resistance. Studies on structurally related compounds have highlighted their potential as enzyme inhibitors, which could be explored further for this compound .

Case Studies and Research Findings

Research has focused on the synthesis and evaluation of the biological activity of related compounds, providing insights into the potential of this compound:

  • Antitumor Studies : In vitro studies have indicated that related thiosemicarbazone complexes exhibit significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing similar agents based on the target compound .
  • Structure-Activity Relationship (SAR) : The presence of the difluoromethylthio group appears to enhance the lipophilicity and overall biological activity of analogs. This modification is crucial for optimizing pharmacokinetic properties such as absorption and distribution within biological systems .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 2-((difluoromethyl)thio)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise synthesis : Begin with the preparation of the indolin-6-yl scaffold via reductive cyclization of nitro precursors. Introduce the furan-2-carbonyl group using a coupling agent (e.g., EDC/HOBt) under anhydrous conditions .
  • Thioether formation : React the intermediate with difluoromethyl disulfide (CHF₂S)₂ in the presence of a base (e.g., K₂CO₃) at 60–80°C to install the difluoromethylthio moiety. Monitor progress via TLC .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water.
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and reaction time to maximize yield. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and absence of regioisomers. Key signals: furan carbonyl (~165 ppm in ¹³C), difluoromethylthio (-SCF₂H, δ ~4.5 ppm in ¹H) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 431.08).
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the benzamide group) .

Advanced Research Questions

Q. How can researchers investigate the compound’s biological activity against specific disease targets, such as kinase inhibition or antimicrobial activity?

  • Experimental design :

  • In vitro assays : Perform kinase inhibition screens (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. For antimicrobial activity, use microbroth dilution (MIC assays) against S. aureus and E. coli .
  • Cell-based models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry (apoptosis markers) .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity in responsive cell lines.

Q. How should discrepancies in reported bioactivity data between studies be resolved?

  • Troubleshooting :

  • Replicate conditions : Standardize assay parameters (e.g., cell passage number, serum concentration).
  • Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and thermal shift assays for target engagement .
  • Data normalization : Apply Z-score analysis to account for inter-laboratory variability in high-throughput screens.

Q. What computational methods can predict the compound’s reactivity and target interactions?

  • Approaches :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., Fukui indices for nucleophilic attack sites) .
  • Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (PDB: 1M17). Prioritize poses with hydrogen bonds to the benzamide carbonyl .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

Q. What strategies ensure compound stability during synthesis and storage?

  • Best practices :

  • Light/temperature control : Store at -20°C under argon to prevent oxidation of the thioether group.
  • Lyophilization : Freeze-dry in PBS (pH 7.4) for long-term stability. Confirm integrity via HPLC every 6 months .
  • Degradation studies : Perform accelerated stability testing (40°C/75% RH for 4 weeks) and identify byproducts via LC-MS.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.